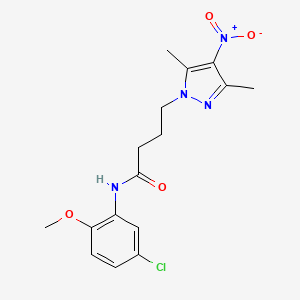![molecular formula C17H21FN2O2 B6024070 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide](/img/structure/B6024070.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclopentanecarboxamide, commonly referred to as NCT-501, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was initially discovered as a potent inhibitor of the Wnt/β-catenin pathway, which plays a crucial role in the development and progression of various cancers. In recent years, NCT-501 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
NCT-501 exerts its anti-cancer effects by inhibiting the Wnt/β-catenin pathway, which is dysregulated in many types of cancer. The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development and progression of various cancers. NCT-501 binds to the protein porcupine, which is responsible for the secretion of Wnt ligands, thereby inhibiting the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
NCT-501 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, NCT-501 has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Furthermore, NCT-501 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NCT-501 is its specificity for the Wnt/β-catenin pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. In addition, NCT-501 has been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed. However, one of the limitations of NCT-501 is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on NCT-501. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have greater efficacy and fewer off-target effects than NCT-501. Another potential direction is the investigation of NCT-501 as a therapeutic agent in other diseases, such as inflammatory bowel disease and liver fibrosis. Finally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer effects of NCT-501, which could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of NCT-501 involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with cyclopentanone to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with cyclopentanecarboxylic acid chloride to form the final product, NCT-501. The overall yield of the synthesis process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
NCT-501 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colorectal cancer. In addition, NCT-501 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-14-7-3-4-12(8-14)10-20-11-15(9-16(20)21)19-17(22)13-5-1-2-6-13/h3-4,7-8,13,15H,1-2,5-6,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADKQTCNHJNZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6023987.png)
![1-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6023989.png)
![3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6023993.png)

![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[3-(1H-tetrazol-5-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6024012.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![3-(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)-1-propanol](/img/structure/B6024031.png)
![N-benzyl-6-(3-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6024038.png)
![4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)

![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B6024060.png)
![3-(3-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)-N,N-dimethyl-1-propanamine](/img/structure/B6024072.png)
![1-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6024074.png)